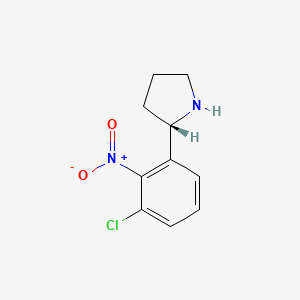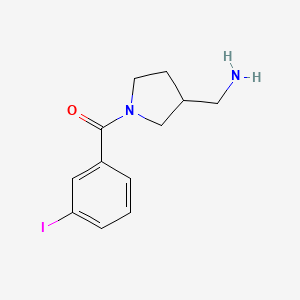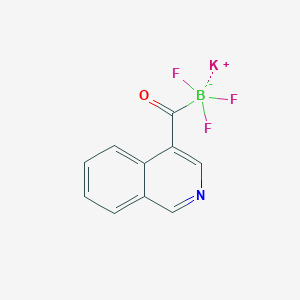
Potassium trifluoro(isoquinoline-4-carbonyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(isoquinoline-4-carbonyl)borate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. This compound is used as a reagent in various chemical transformations, including cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(isoquinoline-4-carbonyl)borate typically involves the reaction of isoquinoline-4-carbonyl chloride with potassium trifluoroborate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, continuous flow systems, and more efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(isoquinoline-4-carbonyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).
Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds or other complex organic molecules, depending on the specific reaction and reagents used.
Aplicaciones Científicas De Investigación
Potassium trifluoro(isoquinoline-4-carbonyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biological molecules, such as peptides or nucleotides, to study their functions and interactions.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
Industry: It is used in the production of fine chemicals and advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of potassium trifluoro(isoquinoline-4-carbonyl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an electrophilic partner. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.
Comparación Con Compuestos Similares
Potassium trifluoro(isoquinoline-4-carbonyl)borate can be compared with other organotrifluoroborates, such as:
- Potassium trifluoro(phenyl)borate
- Potassium trifluoro(pyridine-3-carbonyl)borate
- Potassium trifluoro(quinoline-4-carbonyl)borate
These compounds share similar reactivity patterns but differ in their specific applications and the types of products they form. This compound is unique in its ability to form isoquinoline-based products, which are valuable in the synthesis of pharmaceuticals and other complex organic molecules.
Propiedades
Fórmula molecular |
C10H6BF3KNO |
|---|---|
Peso molecular |
263.07 g/mol |
Nombre IUPAC |
potassium;trifluoro(isoquinoline-4-carbonyl)boranuide |
InChI |
InChI=1S/C10H6BF3NO.K/c12-11(13,14)10(16)9-6-15-5-7-3-1-2-4-8(7)9;/h1-6H;/q-1;+1 |
Clave InChI |
NMCXNIFFVJNMEQ-UHFFFAOYSA-N |
SMILES canónico |
[B-](C(=O)C1=CN=CC2=CC=CC=C21)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13346726.png)
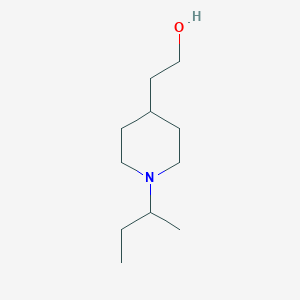
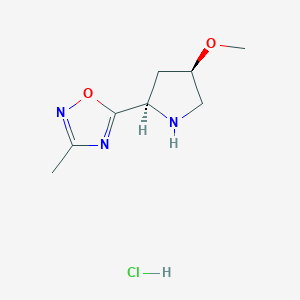
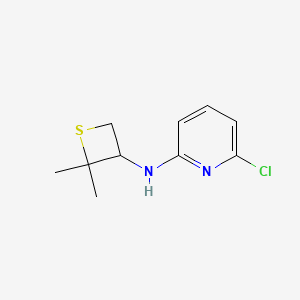

![5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13346766.png)

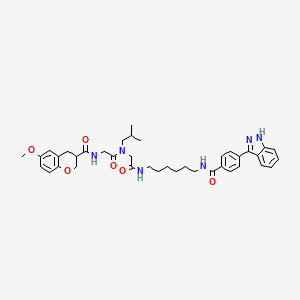

![1-(Tetrahydro-2h-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole](/img/structure/B13346813.png)
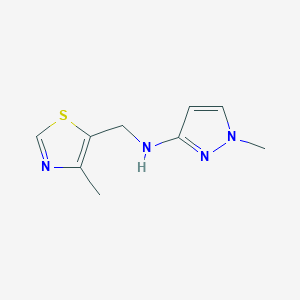
![5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13346820.png)
